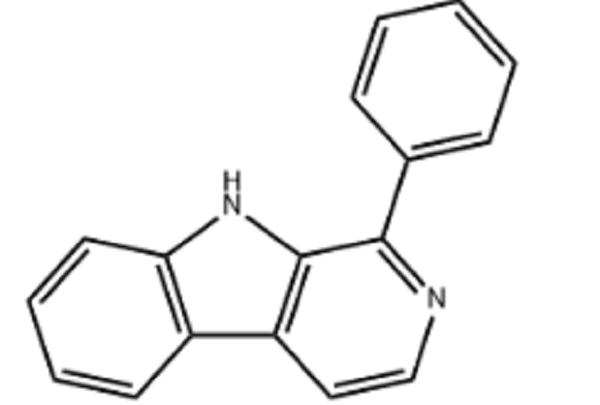

Cas no 16765-79-0 (1-Phenyl-9H-pyrido[3,4-b]indole)

![1-Phenyl-9H-pyrido[3,4-b]indole structure](https://ja.kuujia.com/scimg/cas/16765-79-0x500.png)

16765-79-0 structure

商品名:1-Phenyl-9H-pyrido[3,4-b]indole

1-Phenyl-9H-pyrido[3,4-b]indole 化学的及び物理的性質

名前と識別子

-

- 1-phenyl-9H-Pyrido[3,4-b]indole

- 1-phenyl-beta-carboline

- 1-Phenyl-9H-beta-carboline

- NPD5504

- BDBM50205688

- STL513045

- 9H-Pyrido[3,4-b]indole, 1-phenyl-

- CHEMBL3975325

- CHEMBL14338

- AMY212

- HS-7536

- 16765-79-0

- DS-021989

- DTXSID60357587

- AKOS027252401

- InChI=1/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19

- SCHEMBL24105915

- 1-Phenyl-9H-pyrido[3,4-b]indole

-

- MDL: MFCD01845333

- インチ: 1S/C17H12N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-11,19H

- InChIKey: WOHXZRIXRLZSBI-UHFFFAOYSA-N

- ほほえんだ: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C2C([H])=C([H])N=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C1=2

計算された属性

- せいみつぶんしりょう: 243.09233

- どういたいしつりょう: 244.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- PSA: 25.78

1-Phenyl-9H-pyrido[3,4-b]indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029205256-1g |

1-Phenyl-9h-pyrido[3,4-b]indole |

16765-79-0 | 95% | 1g |

$1,286.74 | 2022-04-02 | |

| Alichem | A029205256-250mg |

1-Phenyl-9h-pyrido[3,4-b]indole |

16765-79-0 | 95% | 250mg |

$567.00 | 2022-04-02 |

1-Phenyl-9H-pyrido[3,4-b]indole 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

16765-79-0 (1-Phenyl-9H-pyrido[3,4-b]indole) 関連製品

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:16765-79-0)1-phenyl-9H-Pyrido[3,4-b]indole

清らかである:99%

はかる:kg

価格 ($):問い合わせ